

fenazaquin residue decline patterns different cultivars

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Fenazaquin Residue Decline Patterns in Various Crops

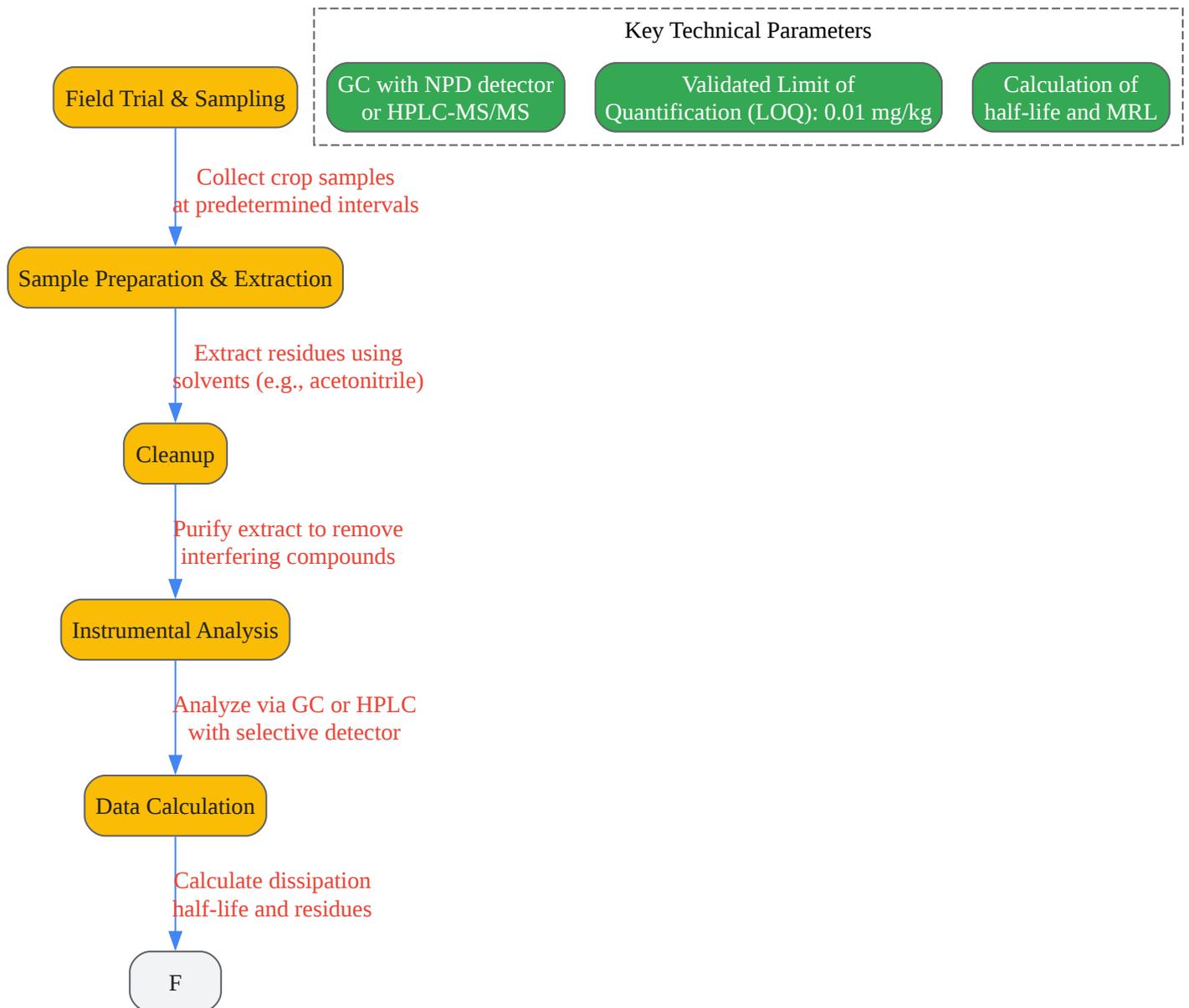
The following table compiles experimental data on how **fenazaquin** residues dissipate over time in different crops.

Crop	Application Rate (g a.i./ha)	Initial Deposit (mg/kg)	Half-Life (Days)	Pre-harvest Interval (PHI) or Time to Safe Level	Key Findings	Source
Apple (Red Delicious)	~ (0.004%)	3.18 ± 0.03 µg/g	3.62	Waiting period of 18.55 days	Residues were not detectable beyond 20 days.	[1]
	~ (0.008%)	6.98 ± 0.08 µg/g	4.12	Waiting period of 30.49 days	Terminal residue at the lower rate was below the EU MRL.	[1]

Crop	Application Rate (g a.i./ha)	Initial Deposit (mg/kg)	Half-Life (Days)	Pre-harvest Interval (PHI) or Time to Safe Level	Key Findings	Source
Okra	125	Not Specified	3.13	Reached below MRL by harvest (30 days)	Household processing (washing & boiling) reduced residues by 60-61%.	[2]
	250	Not Specified	4.43	Reached below MRL by harvest (30 days)	-	[2]
Tea (Green Shoots)	125	16.89 - 31.19	Not Specified	Dissipated completely in 11-14 days	Residue dissipation varied between wet and dry seasons.	[3]
	250	26.60 - 58.76	Not Specified	Dissipated completely in 11-14 days	Only about 2-3% of the residue in made tea transferred to the brew.	[3]
Strawberries, Peppers, Tomatoes, Aubergines	According to reported agricultural practices	-	-	-	The consumer intake of residues is unlikely to present a risk to health. MRLs were modified based on sufficient data.	[4]

Experimental Protocols for Residue Analysis

The studies share a common methodological foundation for determining **fenazaquin** residues. Here is a detailed breakdown of the standard experimental workflow, which is visually summarized in the diagram below.



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Detailed Methodology

- **Field Trial & Sampling:** Trials are conducted using a random block design. **Fenazaquin** is typically applied at the recommended rate and double the recommended rate. Crop samples (e.g., fruits, leaves) are collected at multiple intervals after application (e.g., 0, 1, 3, 7, 10, 14, 21 days) and at harvest. [1] [2] [3]
- **Sample Extraction:** The procedure often follows the Luke et al. method for multi-residue analysis in fruits and vegetables. The sample is homogenized with organic solvents like acetonitrile or a mixture of acetonitrile/methanol/water to isolate the pesticide residues. [1] [5]
- **Cleanup:** The extract is purified to remove co-extracted fats, pigments, and other interfering compounds, ensuring accurate measurement.
- **Instrumental Analysis & Quantification:**
 - **Gas Chromatography (GC):** A Gas Chromatograph equipped with a **Nitrogen-Phosphorus Detector (NPD)** or a **Thermionic Specific Detector (TSD)** is commonly used for final quantification. [1] [2]
 - **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** More advanced methods use High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry, which offers high sensitivity and specificity. [6] [5]
 - The methods are validated to have a **Limit of Quantification (LOQ) of 0.01 mg/kg**. [4] [6]
- **Data Calculation:** Residue data is computed to determine the initial deposit and dissipation over time. The **half-life** is calculated from the residue dissipation curve. The pre-harvest interval is determined as the time required for residues to decline below the official Maximum Residue Limit (MRL). [1]

Important Considerations for Researchers

- **No Direct Cultivar Comparison:** The search results confirm that direct comparisons of residue decline between different cultivars (e.g., Red Delicious vs. Fuji apples) are not available in the retrieved literature. The data is crop-specific but not cultivar-specific.
- **Influence of Processing:** The study on okra demonstrates that **household processing (washing and boiling) can significantly reduce fenazaquin residues by over 60%**, which is a critical factor in consumer risk assessment. [2]
- **Consumer Risk Assessment:** The European Food Safety Authority (EFSA) has concluded that the short-term and long-term intake of **fenazaquin** residues from uses on crops like strawberries, peppers, and almonds is **unlikely to present a risk to consumer health**. The toxicological reference values are an ADI of 0.005 mg/kg bw per day and an ARfD of 0.1 mg/kg bw. [4] [6] [7]

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